molecular formula C27H21N3OS B2634739 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-46-6

3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2634739
CAS No.: 2034372-46-6
M. Wt: 435.55
InChI Key: HWFGTQSTOVJRKJ-UHFFFAOYSA-N
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Description

CAS Registry Number

As of the latest available data, the CAS registry number for this compound is not publicly disclosed in indexed chemical databases. Related pyrrolopyrimidine derivatives, such as 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS: 2034372-27-3), share structural similarities but differ in their substituent groups .

Molecular Formula

The molecular formula of 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is C₂₇H₂₃N₃OS , calculated as follows:

  • Core structure (C₆H₄N₃O) : Pyrrolo[3,2-d]pyrimidin-4-one.
  • Substituents :
    • Two phenyl groups (2 × C₆H₅ = C₁₂H₁₀).
    • 4-Vinylbenzylthio group (C₉H₉S).

Table 1: Molecular Formula Comparison with Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol)
3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one C₂₇H₂₃N₃OS 453.56
2-((2-Methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one C₂₆H₂₁N₃OS 423.53
3-(4-Methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one C₂₈H₂₅N₃O₂S 479.60

The molecular weight (453.56 g/mol) reflects contributions from the vinylbenzyl group’s unsaturated hydrocarbon chain and the sulfur atom. Compared to analogues with methyl or methoxy substituents, the vinyl group increases hydrophobicity and may enhance membrane permeability .

Comparative Analysis with Related Pyrrolo-Pyrimidine Derivatives

Pyrrolopyrimidine derivatives exhibit diverse biological activities, influenced by substituent variations. Below is a comparative analysis of key structural and functional differences:

Structural Differences

  • Position 2 Substituents :

    • 4-Vinylbenzylthio (this compound): Introduces a reactive vinyl group for potential polymerizable applications.
    • 2-Methylbenzylthio : Lacks vinyl reactivity but offers steric hindrance from the ortho-methyl group.
    • 4-Methoxybenzylthio : The methoxy group enhances electron density, potentially altering binding affinity.
  • Position 3 and 7 Substituents :

    • 3,7-Diphenyl : Common in kinase inhibitors, these groups stabilize the planar conformation via aromatic stacking .
    • 3-(4-Methoxybenzyl) : The methoxy group may improve solubility through polar interactions.

Table 2: Functional Group Impact on Properties

Substituent Position Group Effect on Properties
2 4-Vinylbenzylthio Increases hydrophobicity; vinyl enables conjugation or polymerization .
2 2-Methylbenzylthio Enhances steric bulk, potentially reducing off-target interactions .
3 Phenyl Stabilizes core structure via π-π interactions; common in bioactive molecules .
7 Phenyl Similar to position 3; contributes to planar rigidity.

Biological Relevance

  • Anticancer Potential : Pyrrolopyrimidines with arylthio groups, such as this compound, often inhibit tyrosine kinases by competing with ATP binding .
  • Anti-Inflammatory Activity : Derivatives with electron-withdrawing substituents (e.g., thioethers) show enhanced antioxidant capacity, as demonstrated in RAW264.7 macrophage studies .
  • Synthetic Flexibility : The vinyl group allows post-synthetic modifications, such as click chemistry, to tailor pharmacokinetic properties .

Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c1-2-19-13-15-20(16-14-19)18-32-27-29-24-23(21-9-5-3-6-10-21)17-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h2-17,28H,1,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFGTQSTOVJRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyrimidine, with an appropriate amine or nitrile under acidic or basic conditions.

    Introduction of the Thioether Group: The thioether linkage is introduced by reacting the intermediate with 4-vinylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the diphenyl groups, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring or the vinyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the vinyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives, saturated vinyl groups.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thioether and pyrrolopyrimidine moieties are crucial for binding to biological targets.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich pyrimidine ring and the vinyl group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrrolo[3,2-d]pyrimidinones vs. Pyrazolo[3,4-d]pyrimidinones
  • Pyrrolo[3,2-d]pyrimidinones (e.g., the target compound) feature a pyrrole ring fused to pyrimidinone, enabling diverse substitution patterns.
  • Example : Compound 15a (5-(2-chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) shows an 83% synthesis yield and is evaluated for kinase inhibition, suggesting the pyrazole core may enhance metabolic stability .
Isomeric Differences: Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]pyrimidinones
  • lists 3,7-dihydro-5,6-dimethyl-2-(3-thienyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 251947-03-2), where the pyrrole ring fusion position ([2,3-d] vs. [3,2-d]) affects ring strain and solubility .

Substituent Analysis

Thioether vs. Oxygen or Halogen Substituents
  • Thioether groups (e.g., in the target compound and 13g/h from ) improve lipophilicity and resistance to oxidation compared to oxygen analogs. For example:
    • 13g : 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (21.6% yield, 96% HPLC purity).
    • 13h : 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-ylmethyl)-5-phenyl analog (22.5% yield, 99% purity) .
  • Chlorinated analogs (e.g., ) exhibit higher reactivity in substitution reactions. For instance, chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one yields 4-chloro derivatives (61–65% yield), useful in further functionalization .
Aromatic and Vinyl Substituents
  • Diphenyl groups at positions 3 and 7 (target compound) contrast with mono-phenyl or heteroaromatic substituents (e.g., 19a–b in with 3-/4-methoxyphenyl groups), which influence electronic density and steric bulk .

Biological Activity

3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel compound belonging to the class of pyrrolopyrimidines. This compound exhibits significant biological activity, particularly in medicinal chemistry, making it a subject of interest for researchers exploring therapeutic applications. Its unique structural features contribute to its interaction with various biological targets, which may lead to potential applications in treating diseases such as cancer and inflammation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C26H21N3OS\text{C}_{26}\text{H}_{21}\text{N}_3\text{OS}

This structure includes a pyrrolo[3,2-d]pyrimidine core with phenyl and vinylbenzyl substituents, which enhance its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrrolopyrimidine showed significant inhibition of cell proliferation in human cancer cells, indicating potential for development as anticancer agents.

Antimicrobial Properties

Another aspect of the biological activity of this compound is its antimicrobial properties. Compounds within the same class have shown efficacy against Gram-positive bacteria and fungi. For instance, benzyl derivatives have been noted for their high activity against certain pathogens while exhibiting moderate effects against Gram-negative bacteria .

The mechanism by which 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For example, some pyrrolopyrimidine derivatives have been shown to inhibit proteases essential for the survival of certain parasites, suggesting a similar potential for this compound in targeting cancerous cells or pathogens .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on multiple cancer cell lines. The results indicated that compounds with similar structures to 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
  • Antimicrobial Activity : In vitro studies assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives displayed significant inhibition zones compared to standard antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneStructureModerateModerate
2-(Benzylthio)-pyrrolo[3,2-d]pyrimidineStructureHighHigh
4-Vinylbenzyl-thio derivativesStructureLowHigh

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